molecular formula C17H13N3O3S2 B6002877 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid

2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid

Cat. No.: B6002877
M. Wt: 371.4 g/mol
InChI Key: JGJJNDWFGNPEJL-UHFFFAOYSA-N
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Description

2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a carboxylic acid group

Mechanism of Action

Target of Action

Compounds containing thiazole and imidazole rings, which are present in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .

Mode of Action

Compounds containing thiazole and imidazole rings are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, or interaction with dna . The specific mode of action would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

Compounds containing thiazole and imidazole rings are known to affect various biochemical pathways, depending on their specific targets . For example, some thiazole-containing compounds have been reported to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure, including factors such as solubility, stability, and molecular size . The presence of the thiazole and imidazole rings in this compound could potentially influence its pharmacokinetic properties .

Result of Action

Compounds containing thiazole and imidazole rings are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities . The specific effects would depend on the structure of the compound and the nature of its target.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The thiazole and pyridine rings are coupled using a suitable linker, often involving a sulfanyl group.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid is unique due to its combination of a thiazole ring, a pyridine ring, and a carboxylic acid group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-14(10-24-15-12(16(22)23)7-4-8-18-15)20-17-19-13(9-25-17)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJJNDWFGNPEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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